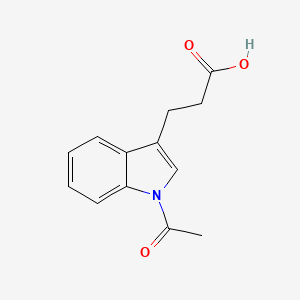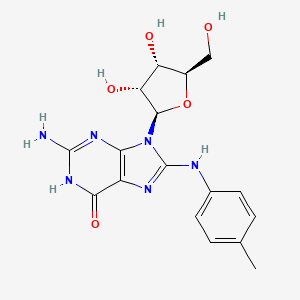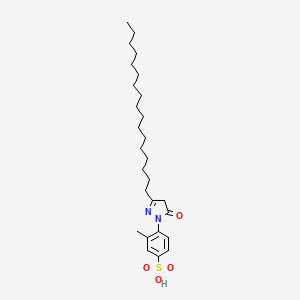
2-(5-Amino-6-chloropyrimidin-4-yl)benzyl hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Amino-6-chloropyrimidin-4-yl)benzyl hydrazinecarboxylate is a synthetic organic compound that features a pyrimidine ring substituted with an amino group and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-6-chloropyrimidin-4-yl)benzyl hydrazinecarboxylate typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Chlorination and Amination: The pyrimidine ring is then chlorinated using reagents like phosphorus oxychloride (POCl₃) and subsequently aminated with ammonia or an amine source to introduce the amino group.
Benzylation: The chlorinated and aminated pyrimidine is then reacted with benzyl chloride in the presence of a base such as sodium hydride (NaH) to form the benzyl derivative.
Hydrazinecarboxylation: Finally, the benzyl derivative is treated with hydrazinecarboxylate under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be performed on the pyrimidine ring or the benzyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Ammonia (NH₃), thiols (RSH), alkoxides (RO⁻)
Major Products
Oxidation: Formation of nitro derivatives or N-oxides
Reduction: Formation of reduced pyrimidine derivatives
Substitution: Formation of various substituted pyrimidine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(5-Amino-6-chloropyrimidin-4-yl)benzyl hydrazinecarboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of pyrimidine derivatives on cellular processes. It may serve as a precursor for the synthesis of biologically active molecules that can be tested for antimicrobial, antiviral, or anticancer activities.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The pyrimidine ring is a common scaffold in many drugs, and modifications of this compound could lead to new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique reactivity of the pyrimidine ring.
Wirkmechanismus
The mechanism of action of 2-(5-Amino-6-chloropyrimidin-4-yl)benzyl hydrazinecarboxylate involves its interaction with specific molecular targets. The amino and chlorine substituents on the pyrimidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The hydrazinecarboxylate moiety may also play a role in binding to biological molecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-Amino-6-chloropyrimidin-4-yl)benzylamine
- 2-(5-Amino-6-chloropyrimidin-4-yl)benzoic acid
- 2-(5-Amino-6-chloropyrimidin-4-yl)benzyl alcohol
Uniqueness
Compared to similar compounds, 2-(5-Amino-6-chloropyrimidin-4-yl)benzyl hydrazinecarboxylate is unique due to the presence of the hydrazinecarboxylate group. This functional group can introduce additional reactivity and binding properties, making it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H12ClN5O2 |
|---|---|
Molekulargewicht |
293.71 g/mol |
IUPAC-Name |
[2-(5-amino-6-chloropyrimidin-4-yl)phenyl]methyl N-aminocarbamate |
InChI |
InChI=1S/C12H12ClN5O2/c13-11-9(14)10(16-6-17-11)8-4-2-1-3-7(8)5-20-12(19)18-15/h1-4,6H,5,14-15H2,(H,18,19) |
InChI-Schlüssel |
YVQBVICOFPAROQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COC(=O)NN)C2=C(C(=NC=N2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12906353.png)

![[6,6'-Biquinoline]-4,4'-dicarboxylicacid, 2,2'-diphenyl-](/img/structure/B12906367.png)

![4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B12906381.png)





![6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12906408.png)

![4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline](/img/structure/B12906419.png)

